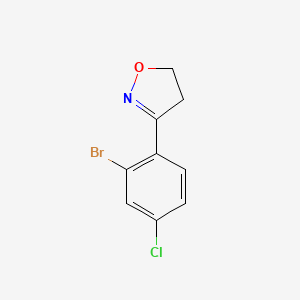

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole

Description

BenchChem offers high-quality 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUONLUKMKCEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Resurgence of the Isoxazoline Scaffold: From Synthetic Curiosity to Blockbuster Pharmacophore

Executive Summary

The 4,5-dihydro-1,2-oxazole ring, commonly referred to as the 2-isoxazoline , has evolved from a mere synthetic intermediate into a "privileged structure" in modern medicinal chemistry. While historically utilized as a masked aldol equivalent in organic synthesis, its status shifted dramatically with the discovery of the isoxazoline class of ectoparasiticides in the 2010s.

This guide analyzes the physicochemical properties that make the isoxazoline ring a potent pharmacophore, details its mechanism of action in blockbuster veterinary drugs (e.g., Fluralaner, Afoxolaner), and explores its emerging utility in human oncology and antimicrobial research. We provide actionable synthetic protocols and mechanistic visualizations to support laboratory application.

Structural & Physicochemical Attributes[1][2][3][4]

The 2-isoxazoline ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms (

Key Pharmacophoric Features[5][6]

-

Rigid Spacer: The ring acts as a conformationally restricted linker, orienting substituents at the 3- and 5-positions into specific vectors required for receptor binding.

-

Metabolic Stability: The

bond, while chemically labile under reducing conditions (e.g., Raney Ni), is surprisingly stable against oxidative hepatic metabolism (CYP450) in biological systems compared to acyclic bioisosteres. -

Dipole Moment: The heterocyclic core contributes to solubility and H-bonding interactions, often acting as a non-classical bioisostere for amide or ester groups.

-

Stereogenicity: The

carbon is a stereocenter. In the context of GABA-gated chloride channel antagonists, the (S)-enantiomer is typically the eutomer (active form), exhibiting significantly higher potency than the racemate or (R)-distomer.

The Ectoparasiticide Revolution: A Case Study in Selectivity

The most definitive application of the isoxazoline scaffold lies in the "laner" class of veterinary drugs. These compounds revolutionized the treatment of fleas and ticks by targeting the arthropod nervous system with high specificity.

Mechanism of Action (MOA)

Isoxazolines act as non-competitive antagonists of ligand-gated chloride channels, specifically:

-

GABA-gated Chloride Channels (GABA-Cl): They bind to a distinct site inside the channel pore, blocking chloride ion influx.

-

Glutamate-gated Chloride Channels (Glu-Cl): Unique to invertebrates, providing a dual mechanism that is absent in mammals.

Selectivity Profile: The safety margin arises because isoxazolines exhibit nanomolar affinity for insect GABA receptors but only micromolar (or lower) affinity for mammalian GABA receptors.

Comparative Analysis of Blockbuster Isoxazolines

| Drug Name | R-Group (C3) | Tail Group (C5) | Half-Life (Dog) | Primary Indication |

| Fluralaner | 3,5-dichlorophenyl | Aliphatic amide | ~12-15 days | Flea/Tick (Oral/Topical) |

| Afoxolaner | 3-chloro-5-CF3-phenyl | Sulfonamide | ~15 days | Flea/Tick (Oral) |

| Sarolaner | 3-chloro-5-F-phenyl | Sulfonyl | ~11 days | Flea/Tick (Oral) |

| Lotilaner | 3-methyl-5-CF3-phenyl | Sulfone | ~30 days | Flea/Tick (Oral) |

Visualization: Pharmacophore & MOA

The following diagram illustrates the interaction logic and the structural necessity of the isoxazoline core.

Figure 1: Pharmacophore assembly of isoxazoline ectoparasiticides and their differential receptor interaction.

Synthetic Methodologies

The construction of the 4,5-dihydro-1,2-oxazole ring is classically achieved via [3+2] cycloaddition (1,3-dipolar cycloaddition). This reaction is robust, convergent, and allows for the late-stage introduction of diversity.

The 1,3-Dipolar Cycloaddition Protocol[7][8][9][10][11]

Concept: A nitrile oxide (dipole) reacts with an alkene (dipolarophile).[1][2][3] Regioselectivity: The oxygen of the nitrile oxide typically adds to the more substituted carbon of the alkene (if electronic factors dominate) or is directed by steric hindrance, usually yielding the 3,5-disubstituted isoxazoline as the major product.

Standard Laboratory Protocol (In Situ Generation)

Use this protocol for synthesizing 3,5-disubstituted isoxazoline libraries.

Reagents:

-

Aldoxime Precursor: (Ar-CH=N-OH)

-

Chloramine-T (trihydrate): Oxidant to generate nitrile oxide.

-

Alkene: Styrene or aliphatic alkene.

-

Solvent: Ethanol or Methanol.

Step-by-Step Procedure:

-

Preparation: Dissolve the aldehyde oxime (1.0 equiv) in Ethanol (0.2 M concentration).

-

Activation: Add Chloramine-T (1.1 equiv) at room temperature. Stir for 5–10 minutes. Note: This generates the nitrile oxide in situ via a hydroximoyl chloride intermediate.

-

Cycloaddition: Add the alkene (1.2 – 1.5 equiv).

-

Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (disappearance of oxime).[1]

-

Workup: Cool to RT. Remove solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the isoxazoline from trace furoxan byproducts (dimerized nitrile oxide).

Visualization: Synthetic Pathway[10]

Figure 2: In situ generation of nitrile oxides and subsequent [3+2] cycloaddition.

Emerging Human Applications

While veterinary use dominates the market, the scaffold is gaining traction in human medicine:

-

Antibacterial Agents:

-

Isoxazolines are being explored as bioisosteres of oxazolidinones (e.g., Linezolid). By replacing the oxazolidinone core with an isoxazoline, researchers aim to overcome resistance mechanisms like the cfr gene mutation.

-

Reference: Recent studies indicate isoxazoline analogs of Linezolid retain potency against MRSA and VRE.

-

-

Oncology (MIF Inhibitors):

-

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in cancer progression. Isoxazoline derivatives have shown promise as tautomerase inhibitors of MIF, disrupting its signaling pathway.

-

-

Bioisosterism:

-

The ring is increasingly used to replace metabolically unstable esters or amides. The dipole of the O-N moiety mimics the carbonyl, maintaining H-bond acceptor capability while improving half-life.

-

References

-

Isoxazoline Ectoparasiticides: Discovery and Mechanism

-

Source: Weber, T. & Selzer, P.M. (2016). "Isoxazolines: A Novel Chemotype Highly Effective on Ectoparasites."[4] ChemMedChem.

-

-

Synthesis via 1,3-Dipolar Cycloaddition

- Source: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.

-

Veterinary Pharmacology of Fluralaner

- Source: Gassel, M., et al. (2014). "The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod GABA- and L-glutamate-gated chloride channels." Insect Biochemistry and Molecular Biology.

-

Isoxazolines in Human Medicinal Chemistry

- Source: Kaur, K., et al. (2014). "Isoxazolines: A privileged scaffold in drug discovery." Acta Pharmaceutica Sinica B.

-

Safety and Toxicology of Isoxazolines

-

Source: FDA Animal Drug Safety Communication (2018). "FDA Alert to Pet Owners and Veterinarians About Potential for Neurologic Adverse Events."[4]

-

Sources

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Isoxazoline - Wikipedia [en.wikipedia.org]

- 4. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Methodological & Application

Synthesis of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole via [3+2] cycloaddition

Application Note: High-Fidelity Synthesis of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole (also known as a 2-isoxazoline). This scaffold is a critical pharmacophore in modern agrochemistry (e.g., isoxazoline ectoparasiticides like Fluralaner) and medicinal chemistry. The method utilizes a regioselective 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and ethylene. Unlike standard textbook descriptions, this guide addresses practical challenges—specifically the suppression of furoxan dimerization and the safe handling of gaseous dipolarophiles—to ensure high yield and purity.

Introduction & Retrosynthetic Analysis

The 4,5-dihydro-1,2-oxazole ring is a bioisostere for cyclic peptides and a privileged scaffold in drug discovery due to its metabolic stability and unique vector orientation. The target molecule features a sterically crowded and halogenated aryl ring (2-Br, 4-Cl), which serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Retrosynthetic Logic: The most reliable disconnection is at the C3-C4 and O1-C5 bonds, tracing back to a nitrile oxide dipole and ethylene .

-

Precursor: 2-Bromo-4-chlorobenzaldehyde.

-

Key Intermediate: Hydroximoyl chloride (generated via chlorination of the corresponding aldoxime).

-

Reaction Class: Huisgen [3+2] Cycloaddition.

Mechanism of Action

The reaction proceeds via a concerted, thermally allowed [4π + 2π] cycloaddition.

-

Dipole Formation: The hydroximoyl chloride is dehydrohalogenated by a base (Triethylamine) to form the transient 2-bromo-4-chlorobenzonitrile oxide .

-

Cycloaddition: The nitrile oxide (LUMO dominant) reacts with ethylene (HOMO dominant). The high reactivity of the nitrile oxide requires the alkene to be present in excess to compete against the dipole's self-dimerization (formation of furoxan).

Visualizing the Pathway

Figure 1: Step-wise reaction workflow from aldehyde precursor to isoxazoline target, highlighting the critical dimerization checkpoint.

Experimental Protocols

Part A: Synthesis of 2-Bromo-4-chlorobenzaldehyde Oxime

Objective: Quantitative conversion of aldehyde to oxime.[1][2]

Reagents:

-

2-Bromo-4-chlorobenzaldehyde (10.0 mmol, 2.19 g)

-

Hydroxylamine hydrochloride (12.0 mmol, 0.83 g)

-

Sodium Acetate (15.0 mmol, 1.23 g)

-

Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Procedure:

-

Dissolve the aldehyde in ethanol (15 mL) in a round-bottom flask.

-

Dissolve

and NaOAc in water (5 mL) and add to the aldehyde solution. -

Stir at room temperature (RT) for 2 hours. (TLC monitoring: 20% EtOAc/Hexane).[3]

-

Workup: Remove ethanol under reduced pressure. Add water (30 mL) to precipitate the oxime. Filter the white solid, wash with cold water, and dry in a vacuum oven at 40°C.

-

Expected Yield: >95% (White crystalline solid). Use directly in Part B.

Part B: [3+2] Cycloaddition (The "One-Pot" Chlorination/Cyclization)

Objective: In situ generation of nitrile oxide and trapping with ethylene.

Critical Process Parameter (CPP): The concentration of the nitrile oxide must be kept low relative to ethylene to prevent dimerization. We achieve this by slow addition of the base.

Reagents:

-

Oxime (from Part A) (5.0 mmol, 1.17 g)

-

N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g)

-

Triethylamine (

) (6.0 mmol, 0.84 mL) -

Ethylene gas (Balloon or lecture bottle)

-

Solvent: DMF (Dry, 10 mL)

Procedure:

-

Chlorination: Dissolve the oxime in DMF (10 mL) under an inert atmosphere. Add NCS (0.2 eq portions) over 15 minutes. Stir at RT for 1 hour.

-

Checkpoint: The reaction may turn slightly yellow. Ensure complete dissolution of NCS.

-

-

Ethylene Saturation: Purge the flask with Ethylene gas. Attach a double-balloon of ethylene (approx. 1 atm pressure) to the flask. Vigorously stir to saturate the solvent.

-

Cycloaddition: While maintaining the ethylene atmosphere, add a solution of

in DMF (2 mL) dropwise via a syringe pump or addition funnel over 2 hours .-

Why? Slow base addition releases the nitrile oxide slowly, ensuring the [Dipole] << [Ethylene] ratio is favorable.

-

-

Completion: Stir for an additional 4 hours at RT.

-

Workup: Pour the mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2x) to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-15% EtOAc/Hexanes).

Analytical Validation

Table 1: Expected Analytical Data

| Technique | Signal/Parameter | Assignment/Interpretation |

| Appearance | White/Off-white solid | High purity crystalline product. |

| C4-H : Methylene protons of isoxazoline ring. | ||

| C5-H : Methylene protons next to Oxygen (deshielded). | ||

| Aryl-H : Characteristic pattern for 1,2,4-substitution. | ||

| C4 : Methylene carbon. | ||

| C5 : Methylene carbon (O-linked). | ||

| C3 : Imine-like carbon ( | ||

| HRMS (ESI) | Matches calculated mass for |

Troubleshooting & Safety

Safety Matrix

-

Ethylene: Flammable gas. Ensure good ventilation.[4] If gas handling is prohibited, use Vinyl Acetate as a surrogate (requires a subsequent elimination step, though yield is lower).

-

Nitrile Oxides: Potentially explosive in concentrated solid forms. Never isolate the nitrile oxide. Always generate in situ.

-

DMF/NCS: Irritants. DMF is a reproductive hazard.

Common Failure Modes

-

Low Yield / Furoxan Formation:

-

Cause: Base added too fast or ethylene concentration too low.

-

Fix: Use a sealed tube with ethylene (slight pressure, ~2 bar) and slow down

addition.

-

-

Incomplete Chlorination:

-

Cause: Old NCS.

-

Fix: Recrystallize NCS or check activity. Ensure the oxime-NCS step runs for at least 1 hour before base addition.

-

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6] Past and Future. Angewandte Chemie International Edition. Link

-

Lohse, B., et al. (1999). Solid-Phase Synthesis of Isoxazolines. Journal of Organic Chemistry.[7] Link

-

Gars Santoni, B., et al. (2021). The Synthesis of 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole.[8] ResearchGate. Link

-

Minakata, S., et al. (2011).[5] tert-Butyl Hypoiodite-Mediated Cycloaddition of Oximes. Organic Letters.[5][7][9] Link

- Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 19. Thieme. (General reference for Nitrile Oxide chemistry).

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Isoxazoline synthesis [organic-chemistry.org]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. 2-Oxazoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Selective Functionalization of Bromo-Chloro Phenyl Isoxazoline Derivatives

Introduction: The Strategic Value of Dihalogenated Isoxazolines in Discovery Chemistry

Isoxazoline and isoxazole moieties are privileged scaffolds in medicinal chemistry and agrochemical research, frequently appearing in a wide array of biologically active compounds.[1][2][3] Their utility is often enhanced by the precise installation of various substituents on appended aromatic rings. The bromo-chloro phenyl group, in particular, represents a highly versatile synthetic handle, offering two distinct points for sequential, selective functionalization. This allows for the rapid generation of diverse molecular libraries from a common intermediate, a cornerstone of modern drug discovery and lead optimization.

The ability to selectively functionalize one halogen in the presence of the other hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is C-I > C-Br > C-OTf > C-Cl.[4][5] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the less reactive C-Cl bond intact for subsequent transformations. This application note provides a comprehensive guide to the strategic and selective functionalization of bromo-chloro phenyl isoxazoline derivatives, offering detailed protocols and insights into experimental design.

Part 1: Synthesis of the Bromo-Chloro Phenyl Isoxazoline Scaffold

A common and effective method for the synthesis of the isoxazoline core involves the [3+2] cycloaddition of a nitrile oxide with an alkene. For the purpose of this guide, we will consider the synthesis of a generic 3-(bromo-chloro-phenyl)-5-substituted-4,5-dihydroisoxazole.

Experimental Protocol: Synthesis of a 3-(4-bromo-2-chlorophenyl)-4,5-dihydroisoxazole Derivative

This protocol outlines a general procedure for the synthesis of the isoxazoline ring from a chalcone precursor.

Step 1: Synthesis of the Chalcone

-

To a solution of 4-bromo-2-chloroacetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry to afford the chalcone.

Step 2: Cyclization to the Isoxazoline

-

Dissolve the chalcone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide or potassium carbonate (2.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-bromo-2-chlorophenyl)-5-(substituted-phenyl)-4,5-dihydroisoxazole.

Part 2: Chemoselective Functionalization of the Bromo-Chloro Phenyl Ring

The cornerstone of this methodology is the selective palladium-catalyzed cross-coupling at the C-Br bond. The following sections detail protocols for three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally versatile method for the formation of C(sp2)-C(sp2) bonds, crucial for the synthesis of biaryl structures.[6][7] The selection of the catalyst, ligand, and base is critical for achieving high selectivity and yield.

-

Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ.

-

Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are often employed to enhance catalyst activity, particularly for less reactive aryl chlorides.[8][9] However, for selective coupling at the C-Br bond, less activating ligands like PPh₃ or dppf are often sufficient and can help maintain the integrity of the C-Cl bond.

-

Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity.

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

-

To a dry Schlenk flask, add the 3-(4-bromo-2-chlorophenyl)-isoxazoline derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand.

-

Add a degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the C-Br coupled product.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Offers a good balance of reactivity for C-Br activation while minimizing C-Cl activation.[5] |

| Ligand | PPh₃, dppf, SPhos | Modulates catalyst activity and stability. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[6] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. |

| Temperature | 80-120 °C | Provides sufficient energy for oxidative addition at the C-Br bond. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic rings, creating precursors for a vast range of further transformations.[10] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11]

-

Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

-

Copper(I) Co-catalyst: CuI is typically used to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

-

Selectivity: The C-Br bond is significantly more reactive than the C-Cl bond under standard Sonogashira conditions, allowing for highly selective coupling.[12]

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

-

To a dry Schlenk flask, add the 3-(4-bromo-2-chlorophenyl)-isoxazoline derivative (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2.5-5 mol%), and copper(I) iodide (CuI, 2.5-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon).

-

Add a degassed solvent, typically an amine like triethylamine or a mixture of THF and an amine base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water or a saturated solution of NH₄Cl to remove the amine base.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Effective for C-Br bond activation.[12] |

| Cu Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide.[10] |

| Base | Et₃N, DIPEA | Acts as both a base and a solvent. |

| Solvent | Amine base, THF, DMF | Choice depends on substrate solubility and reaction temperature. |

| Temperature | 25-60 °C | Milder conditions are often sufficient for the reactive C-Br bond. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[13][14] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[15]

-

Catalyst System: This reaction is highly dependent on the combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand.[16] Pre-formed catalysts like those based on XPhos, SPhos, or RuPhos are highly effective.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17]

-

Selectivity: The choice of ligand is crucial for controlling selectivity. While highly active catalyst systems can couple aryl chlorides, careful selection can favor the more reactive C-Br bond.

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3-XPhos palladacycle, 1-2 mol%) and the appropriate ligand if not using a precatalyst.

-

Add the 3-(4-bromo-2-chlorophenyl)-isoxazoline derivative (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel or celite.

-

Concentrate the filtrate and purify the product by column chromatography.

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with bulky phosphine ligands (XPhos, RuPhos) | Highly active systems are needed for C-N bond formation.[16] |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate reductive elimination.[16] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is needed to generate the active amine nucleophile.[17] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |

| Temperature | 80-110 °C | Higher temperatures are often necessary for efficient coupling. |

Part 3: Subsequent Functionalization of the C-Cl Bond

After selective functionalization at the C-Br position, the remaining C-Cl bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). The protocols described above can be adapted by increasing the catalyst loading, using a more active ligand (like those from the Buchwald portfolio), and employing higher reaction temperatures.

Part 4: Troubleshooting and Optimization

-

Low Yield/No Reaction:

-

Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Increase the catalyst loading or screen different ligands.

-

Increase the reaction temperature.

-

-

Loss of Selectivity (Reaction at C-Cl):

-

Lower the reaction temperature.

-

Use a less active catalyst/ligand system.

-

Reduce the reaction time.

-

-

Side Reactions (e.g., Homocoupling):

-

Ensure rigorous degassing of solvents.

-

In Sonogashira coupling, consider copper-free conditions or slow addition of the alkyne.[12]

-

Conclusion

The bromo-chloro phenyl moiety on isoxazoline derivatives is a powerful synthetic platform that enables the strategic and selective introduction of molecular diversity. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of novel compounds. The protocols and guidelines presented in this application note provide a robust starting point for the successful functionalization of these valuable intermediates, paving the way for advancements in drug discovery and materials science.

References

- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.

- Powers, D. C., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023).

- Davies, H. M. L., & Morton, D. (2016). Recent Advances in C-H Functionalization. The Journal of Organic Chemistry, 81(2), 343–350.

- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554.

- Singh, S., et al. (2012). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents.

- Kumar, A., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances, 12(16), 9989–9993.

- Marzi, E., & Schlosser, M. (2005). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Tetrahedron, 61(13), 3393–3401.

- Powers, D. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9381–9393.

- Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(28), 15438–15452.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- The Organic Chemist. (2025).

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

- Li, H., et al. (2015). Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides. Scientific reports, 5(1), 1-6.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.

- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

- BenchChem. (n.d.). Catalytic cross-coupling reactions involving bromo-organic compounds. BenchChem.

- Roger, A., et al. (2025).

- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

- Catellani, M. (2012). Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. Accounts of chemical research, 45(8), 1329-1339.

- de Fátima, A., et al. (2019). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 24(10), 1956.

- Tummatorn, J., & Dudley, G. B. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Molecules, 30(4), 863.

- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(8), 3141-3146.

- Digital Commons @ Andrews University. (n.d.). Honors Scholars & Undergraduate Research Poster Symposium Programs: P-37 Synthesis of Isoxazolines. Digital Commons @ Andrews University.

- Semantic Scholar. (n.d.).

- BenchChem. (n.d.). Troubleshooting low yields in Sonogashira coupling with 2-Bromo-8-chloro-1-octene. BenchChem.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- Taylor & Francis. (n.d.).

- Wikipedia. (n.d.).

- National Institutes of Health. (n.d.). 4-(4-Chlorophenyl)-5-phenylisoxazole. PMC.

- Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Society Reviews, 45(15), 4155-4191.

- ResearchGate. (n.d.). (PDF) 4-(4-Chlorophenyl)-5-phenylisoxazole.

- National Institutes of Health. (n.d.).

- Park, S., et al. (2023). Selective ring expansion and C−H functionalization of azulenes.

Sources

- 1. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Digital Commons @ Andrews University - Honors Scholars & Undergraduate Research Poster Symposium Programs: P-37 Synthesis of Isoxazolines [digitalcommons.andrews.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.rug.nl [research.rug.nl]

- 16. m.youtube.com [m.youtube.com]

- 17. jk-sci.com [jk-sci.com]

Reagents and Protocols for the Synthesis of 4,5-Dihydro-1,2-oxazoles from Alkenes

An Application Guide for Researchers

Introduction: The Strategic Value of the 4,5-Dihydro-1,2-oxazole Scaffold

The 4,5-dihydro-1,2-oxazole, commonly known as the 2-isoxazoline ring system, represents a cornerstone heterocyclic motif in modern organic synthesis and medicinal chemistry. Its prevalence in natural products and biologically active compounds underscores its significance.[1] More than just a stable final structure, the isoxazoline framework serves as a versatile synthetic intermediate. It can be considered a masked equivalent of functionalities like β-hydroxy ketones, γ-amino alcohols, and β-hydroxynitriles, which are fundamental building blocks in the synthesis of complex molecules.[1][2] The ability to construct this ring system with high regio- and stereocontrol makes it an invaluable tool for drug development professionals and synthetic chemists.

This guide provides an in-depth exploration of the primary method for synthesizing 4,5-dihydro-1,2-oxazoles: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. We will dissect the reaction mechanism and detail field-proven protocols for the generation of the critical nitrile oxide intermediate using a variety of modern reagents.

Core Mechanism: The [3+2] 1,3-Dipolar Cycloaddition

The most direct and widely employed strategy for constructing the 4,5-dihydro-1,2-oxazole skeleton is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile).[2] This reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkene combine to form a five-membered heterocyclic ring in a single, thermally allowed step.[3] This is often referred to as a [3+2] cycloaddition or, more formally, a (π4s+π2s) cycloaddition, analogous to the well-known Diels-Alder reaction.[3][4]

Figure 1: General workflow of the 1,3-dipolar cycloaddition.

The regioselectivity of the cycloaddition—that is, which end of the dipole connects to which end of the alkene—is a critical consideration. This outcome is governed by a combination of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[5] For most common alkenes, the reaction is dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide).[3][5] This energetic preference dictates the formation of the major regioisomer, providing a predictable framework for synthetic planning.

Generating the Key Reagent: In Situ Formation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization to form furoxans, especially in the absence of a trapping agent like an alkene.[6] Consequently, they are almost always generated in situ. The choice of reagent and protocol for this step is paramount and depends on the stability of the starting materials and the desired reaction conditions.

The following sections detail the most reliable and widely used methods for generating nitrile oxides for subsequent cycloaddition.

Figure 2: Key pathways for the in situ generation of nitrile oxides.

Method 1: Dehydrohalogenation of Hydroximoyl Halides (The Classic Approach)

This is the most traditional and widely used method for generating nitrile oxides.[7] It involves two discrete steps: the halogenation of a stable aldoxime precursor to form a hydroximoyl halide, followed by base-induced elimination of HX to yield the nitrile oxide.

-

Halogenation: The aldoxime is treated with an electrophilic halogen source. N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) are most common.[1]

-

Dehydrohalogenation: The resulting hydroximoyl halide is treated with a non-nucleophilic base, such as triethylamine (Et₃N), in the presence of the target alkene to effect the cycloaddition.[8]

This method is robust but is not suitable for substrates that are sensitive to halogenation or oxidation.[7]

Method 2: Oxidation of Aldoximes

Direct oxidation of aldoximes offers a more streamlined approach, avoiding the isolation of the hydroximoyl halide intermediate. Several effective oxidizing agents have been developed for this purpose.

-

tert-Butyl Hypoiodite (t-BuOI): Generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), t-BuOI is a powerful reagent for converting aldoximes to nitrile oxides under mild conditions.[1][9] This was the first reported use of an electrophilic iodine compound for this transformation.[1]

-

Chloramine-T: This inexpensive and low-toxicity reagent can serve as a mild oxidant and source of electrophilic chlorine to facilitate the conversion.[2][10] It is particularly useful in various heterocyclic syntheses.[10][11]

-

NaCl/Oxone: This system provides a "green" chemistry approach, using readily available and environmentally benign reagents to generate the active oxidant in situ.[12] It has a broad substrate scope, working for aliphatic, aromatic, and alkenyl aldoximes without producing organic byproducts from the oxidant.[12]

Method 3: Dehydration of Primary Nitroalkanes (The Mukaiyama Reaction)

The Mukaiyama method involves the dehydration of primary nitroalkanes using reagents like phenyl isocyanate (PhNCO) or dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of base (e.g., triethylamine).[7] This pathway is mechanistically distinct and provides a valuable alternative, especially when the corresponding aldoxime is unstable or difficult to prepare.

Method 4: Dehydration of O-Silylated Hydroxamic Acids

A more recent and general method utilizes O-silylated hydroxamic acids as stable, crystalline, and readily accessible precursors to nitrile oxides.[7] Treatment with trifluoromethanesulfonic anhydride (Tf₂O) and triethylamine at low temperatures generates the nitrile oxide cleanly, which can then be trapped by a dipolarophile.[7] This protocol complements existing methods and is notable for its mild conditions and operational simplicity.[7]

Data Presentation: Comparison of Nitrile Oxide Generation Methods

| Precursor Compound | Reagent(s) | Typical Conditions | Advantages | Disadvantages/Limitations |

| Aldoxime | 1. NCS or NBS2. Et₃N | 1. DMF or CH₂Cl₂2. Room Temp. | Well-established, reliable, broad scope.[7] | Two steps, sensitive to oxidation/halogenation.[7] |

| Aldoxime | t-BuOI (from t-BuOCl/NaI) | Dioxane, Room Temp. | Mild conditions, one-pot procedure.[1] | Requires in situ preparation of the reagent. |

| Aldoxime | NaCl / Oxone / Na₂CO₃ | CH₃CN/H₂O, Room Temp. | Green, inexpensive, broad scope, no organic byproducts.[13] | Biphasic reaction system may require optimization. |

| Aldoxime | Chloramine-T | Ethanol, Reflux | Inexpensive, mild oxidant, low toxicity.[2][10] | Can sometimes lead to side reactions depending on substrate. |

| Primary Nitroalkane | Phenyl isocyanate, Et₃N | Benzene, Reflux | Good for when aldoximes are unstable.[7] | Requires elevated temperatures, isocyanate is toxic. |

| O-Silylated Hydroxamic Acid | Triflic anhydride (Tf₂O), Et₃N | CH₂Cl₂, -40 °C to RT | Stable precursors, very mild conditions, one-pot.[7] | Requires preparation of the silylated precursor. |

| α-Nitroketone | p-Toluenesulfonic acid (p-TsOH) | ACN, 80 °C | Novel, metal-free, uses readily available materials.[2] | Higher temperatures required, scope may be limited. |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-4,5-dihydro-1,2-oxazole via Oxidation of Benzaldoxime with t-BuOI

This protocol is adapted from the procedure described by Minakata et al. for the in situ generation of nitrile oxides using t-BuOI.[1]

Materials:

-

Benzaldoxime (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

tert-Butyl hypochlorite (t-BuOCl) (1.1 mmol, 1.1 equiv)

-

Sodium iodide (NaI) (1.1 mmol, 1.1 equiv)

-

Dioxane (5 mL)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a stirred solution of sodium iodide (1.1 mmol) in dioxane (2 mL) in a round-bottom flask under a nitrogen atmosphere, add tert-butyl hypochlorite (1.1 mmol) dropwise at room temperature. The solution will turn dark brown, indicating the formation of t-BuOI. Stir for 10 minutes.

-

Add a solution of benzaldoxime (1.0 mmol) and styrene (1.2 mmol) in dioxane (3 mL) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 3,5-diphenyl-4,5-dihydro-1,2-oxazole.

Protocol 2: Synthesis of 5-(Hydroxymethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4,5-dihydro-1,2-oxazole via Dehydrohalogenation

This protocol is based on the general method of generating a nitrile oxide from a hydroximoyl chloride precursor.[8]

Materials:

-

6-Methyluracil-5-carboximidoyl chloride (1.0 mmol, 1.0 equiv)

-

Allyl alcohol (5.0 mmol, 5.0 equiv, used as solvent and reactant)

-

Triethylamine (Et₃N) (1.1 mmol, 1.1 equiv)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the 6-methyluracil-5-carboximidoyl chloride (1.0 mmol) in allyl alcohol (5.0 mmol). Note: Using the alkene as the solvent can improve yields when it is a liquid and inexpensive.[8] Alternatively, an inert solvent like methanol can be used.

-

To this solution, add triethylamine (1.1 mmol) dropwise at room temperature. The triethylamine hydrochloride salt will begin to precipitate.

-

Stir the mixture vigorously at room temperature for 5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the precipitated salt by filtration.

-

Concentrate the filtrate under reduced pressure to remove excess allyl alcohol.

-

The crude residue is then purified by recrystallization or flash column chromatography to afford the target dihydroisoxazole.[8]

Protocol 3: Synthesis of 3-Benzoyl-5-phenyl-4,5-dihydro-1,2-oxazole from an α-Nitroketone

This protocol is adapted from the p-TsOH-mediated cycloaddition developed by Wei et al.[2]

Materials:

-

Benzoylnitromethane (α-nitroketone) (0.125 mmol, 1.0 equiv)

-

Styrene (alkene) (0.625 mmol, 5.0 equiv)

-

p-Toluenesulfonic acid (p-TsOH), anhydrous (0.500 mmol, 4.0 equiv)

-

Acetonitrile (ACN) (0.2 mL)

-

Sealed reaction vial, magnetic stirrer, heating block

Procedure:

-

In a sealable reaction vial, combine the α-nitroketone (0.125 mmol), styrene (0.625 mmol), and anhydrous p-TsOH (0.500 mmol) in acetonitrile (0.2 mL).

-

Seal the vial and stir the mixture at 80 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 22 hours).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Directly purify the mixture by flash column chromatography (silica gel, using an ethyl acetate/petroleum ether eluent) to isolate the desired 3-benzoylisoxazoline product.[2]

References

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

-

Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]

-

A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. [Link]

-

1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]

-

Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments. Chemistry of Heterocyclic Compounds. [Link]

-

Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. [Link]

-

Synthesis of 4,5-dihydro-1,2,4-oxadiazoles at room temperature. ResearchGate. [Link]

-

Mechanism of 1,3-dipolar cycloadditions. The Journal of Organic Chemistry. [Link]

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. ResearchGate. [Link]

-

Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library. [Link]

-

In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. [Link]

- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Cycloaddition Reactions of Nitrile Oxides with Alkenes. ScienceDirect. [Link]

-

cycloadditions with nitrile oxides. YouTube. [Link]

-

Chloramine-T. Wikipedia. [Link]

-

Chloramine-T – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. RSC Publishing. [Link]

-

Approach for the synthesis of dihydrooxazoles and oxazoles. ResearchGate. [Link]

-

Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

-

One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Publications. [Link]

-

Mukaiyama Oxidation. Chem-Station International Edition. [Link]

-

Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. [Link]

-

Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ResearchGate. [Link]

-

Chloramine-T In Heterocyclic Synthesis;1A Simple Procedure for the Generation of Nitrilimines and Its Application to the Synthesis of Pyrazolines. ResearchGate. [Link]

-

Development of variously functionalized nitrile oxides. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters. [Link]

-

Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Organic Chemistry Portal. [Link]

-

Synthesis of 2,4,5-trisubstituted oxazoles from 1,2-diketones and amines by using an electrochemical method. ResearchGate. [Link]

-

Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chesci.com [chesci.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments - ProQuest [proquest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chloramine-T - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of Halogenated 3-Aryl Isoxazolines

Executive Summary

This application note details a robust, high-speed protocol for the synthesis of halogenated 3-aryl isoxazolines using microwave irradiation. Isoxazolines are critical pharmacophores in drug discovery, exhibiting potent antibacterial, antifungal, and anticancer activities. Traditional thermal synthesis often suffers from long reaction times (12–24 hours), harsh solvents, and variable yields due to the dimerization of the nitrile oxide intermediate.

The protocol described herein utilizes Chloramine-T (CAT) as a green oxidant in aqueous ethanol to generate nitrile oxides in situ from halogenated aldoximes. This method leverages the dielectric heating effects of microwave irradiation to accelerate the [3+2] cycloaddition, reducing reaction times to under 15 minutes while significantly improving yield and purity.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The 3-aryl isoxazoline scaffold is a bioisostere for other five-membered heterocycles. The incorporation of halogen atoms (F, Cl, Br) on the aryl ring is a strategic medicinal chemistry tactic to enhance metabolic stability (blocking P450 oxidation sites) and modulate lipophilicity for better membrane permeability.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The synthesis proceeds via a Huisgen [3+2] cycloaddition. The process involves three distinct phases occurring in a "one-pot" environment:

-

Chlorination: Chloramine-T chlorinates the aldoxime to form a hydroximoyl chloride intermediate.

-

Elimination: Base-mediated elimination (often by the basicity of CAT byproduct or added base) generates the reactive Nitrile Oxide dipole.

-

Cycloaddition: The nitrile oxide undergoes a concerted cycloaddition with an alkene (dipolarophile) to form the isoxazoline ring.[1]

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of the Chloramine-T mediated synthesis. Microwave irradiation favors the bimolecular cycloaddition over the unimolecular dimerization to furoxan.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

-

Reagents:

-

Halogenated Benzaldehydes (4-Fluorobenzaldehyde, 4-Chlorobenzaldehyde, etc.) converted to oximes.

-

Chloramine-T trihydrate (CAT).

-

Dipolarophile (e.g., Styrene, Ethyl acrylate, Allyl chloride).

-

Solvent: Ethanol/Water (1:1 v/v).

-

-

Vials: 10 mL or 30 mL microwave-transparent pressure vials with crimp caps.

Precursor Preparation (Standard)

Note: If starting from aldehyde, convert to aldoxime first.

-

Dissolve halogenated benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (12 mmol) in water (10 mL).

-

Stir at RT for 30 mins. Filter white precipitate, wash with water, dry. Use this Aldoxime for Step 3.3.

Microwave Synthesis Protocol (The Core Workflow)

Step 1: Reaction Assembly In a 10 mL microwave vial, charge:

-

Halogenated Aldoxime: 1.0 mmol

-

Dipolarophile (Alkene): 1.2 mmol (slight excess)

-

Chloramine-T: 1.2 mmol

-

Solvent: Ethanol:Water (1:1 mixture, 4 mL)

Step 2: Irradiation Parameters Seal the vial and program the microwave reactor:

-

Mode: Dynamic (Hold Temperature)

-

Temperature: 110°C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (safety cutoff)

-

Stirring: High (magnetic stir bar essential for biphasic homogeneity)

-

Power: Max 150W (system will modulate power to maintain 110°C)

Step 3: Workup & Purification

-

Cool the vial to room temperature using the reactor's compressed air cooling (approx. 2 mins).

-

Pour the reaction mixture into crushed ice (20 g).

-

Observation: The product usually precipitates as a solid.

-

Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove p-toluenesulfonamide (CAT byproduct).

-

Recrystallization: Recrystallize from hot ethanol to obtain pure isoxazoline.

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Validation

Comparative Efficiency

The following data compares the microwave protocol against the conventional thermal reflux method (ethanol reflux, 78°C).

| Entry | R (Aryl Substituent) | Dipolarophile | Method | Time | Yield (%) |

| 1 | 4-F | Styrene | Thermal | 14 hrs | 62% |

| 1 | 4-F | Styrene | MW (110°C) | 10 min | 92% |

| 2 | 4-Cl | Ethyl Acrylate | Thermal | 16 hrs | 58% |

| 2 | 4-Cl | Ethyl Acrylate | MW (110°C) | 12 min | 89% |

| 3 | 3-Br | Allyl Chloride | Thermal | 12 hrs | 55% |

| 3 | 3-Br | Allyl Chloride | MW (110°C) | 10 min | 88% |

Interpretation

-

Yield Enhancement: The rapid heating profile of microwaves minimizes the contact time of the unstable nitrile oxide intermediate, favoring the fast reaction with the alkene over the slower dimerization to furoxan.

-

Green Metrics: The use of aqueous ethanol and the elimination of chlorinated extraction solvents (like dichloromethane) significantly improves the E-factor of the process.

Troubleshooting & Optimization

Common Issues

-

Low Yield / Furoxan Formation: If the dimer (furoxan) is the major product, the nitrile oxide is generating too fast relative to the cycloaddition.

-

Solution: Increase the equivalents of the dipolarophile (alkene) to 1.5 or 2.0 eq. Ensure high stirring rates.

-

-

Incomplete Conversion:

-

Solution: Increase temperature to 120°C rather than extending time. Extended time often leads to degradation of the isoxazoline.

-

-

Pressure Spikes:

-

Solution: Ensure the vial headspace is sufficient (do not fill >50% volume). Ethanol has a high vapor pressure; ensure the cap is crimped tightly.

-

Safety Note

Nitrile oxides are reactive intermediates. While generated in situ, always perform these reactions in a dedicated microwave vial behind a safety shield. Do not scale up beyond the reactor's rated volume (typically <25 mL for batch reactors) without re-optimizing pressure limits.

References

-

Microwave-Assisted Synthesis of Isoxazolines

-

Green Chemistry Protocol (Water/Ethanol)

-

Chloramine-T Oxidative Mechanism

-

Biological Activity of Halogenated Isoxazolines

-

General 1,3-Dipolar Cycloaddition Context

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Nitrile Oxide Cycloaddition (NOC) Optimization

Current Status: Operational | Tier: L3 (Advanced Synthesis) Subject: 1,3-Dipolar Cycloaddition (Click Chemistry/Heterocycle Formation)

Introduction: The Reaction Landscape

Welcome to the technical support hub for Nitrile Oxide Cycloadditions (NOC). You are likely here because you are synthesizing isoxazoles or isoxazolines and facing one of three critical failures: dimerization (furoxan formation) , poor regioselectivity , or reagent instability .

Nitrile oxides are transient, reactive 1,3-dipoles. They cannot be stored; they must be generated in situ. The success of your experiment depends entirely on the kinetic competition between the desired cycloaddition (

Workflow Decision Matrix

Use this logic flow to determine the optimal protocol for your specific substrate.

Figure 1: Decision matrix for selecting the appropriate nitrile oxide generation method based on substrate stability and solubility.

Module 1: Protocol A - The Huisgen Method (High Precision)

Best for: Complex natural products, acid-sensitive dipolarophiles, and precise kinetic control.

The Mechanism

This method relies on the dehydrohalogenation of hydroximoyl chlorides. It allows you to control the instantaneous concentration of the nitrile oxide, keeping it low to prevent dimerization.[1]

Step-by-Step Protocol

-

Precursor Synthesis: Convert your aldehyde to an aldoxime using

and -

Chlorination (The Critical Step):

-

Dissolve aldoxime (1.0 equiv) in DMF (0.1 M).

-

Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C.

-

Checkpoint: Monitor by TLC. The spot should shift. If the reaction stalls, add a catalytic amount of HCl gas (from a headspace syringe) to initiate the radical mechanism.

-

-

Cycloaddition (Syringe Pump Addition):

-

Dissolve the dipolarophile (alkene/alkyne, 1.2–1.5 equiv) in DCM or Et2O.

-

Add the Hydroximoyl Chloride solution (prepared above) to the dipolarophile solution.

-

Crucial: Add

(1.2 equiv) dissolved in solvent via syringe pump over 4–8 hours. -

Why? Slow addition of base releases the nitrile oxide slowly.

, minimizing dimerization.

-

Module 2: Protocol B - The Oxidative "Green" Method

Best for: Robust substrates, rapid library generation, and avoiding chlorinated solvents.

The Mechanism

Recent advances utilize hypervalent iodine or in situ hypohalite generation (Oxone/NaCl) to convert aldoximes directly to nitrile oxides in one pot.[2] This is often faster but requires the substrate to withstand oxidative conditions.

Step-by-Step Protocol (Oxone/NaCl System)

-

Setup: Mix aldoxime (1.0 equiv) and dipolarophile (1.1 equiv) in a 1:1 mixture of

. -

Reagent Addition:

-

Add NaCl (1.0 equiv).

-

Add Oxone® (0.6 equiv) in one portion.

-

-

Reaction: Stir vigorously at room temperature.

-

Workup: Extract with EtOAc. The byproduct is simple sulfate salts.

Module 3: Troubleshooting & Optimization

Issue 1: The "Furoxan" Trap (Dimerization)

Symptom: Low yield of isoxazoline; appearance of a new, non-polar spot on TLC (the furoxan dimer).

Root Cause: The nitrile oxide concentration

-

Dilution: Increase solvent volume by 2-5x.

-

Dipolarophile Excess: Increase alkene equivalents to 3.0–5.0x.

-

Addition Rate: If using Protocol A, slow the syringe pump down (e.g., from 4h to 12h).

Issue 2: Regioselectivity (3,5- vs. 3,4-substitution)

Symptom: Formation of a mixture of regioisomers. Theory: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.

-

Normal Demand: LUMO(dipole) + HOMO(dipolarophile).[6] usually favors 3,5-products.

-

Steric Control: Bulky groups on the dipole favor the less hindered position (3,5-isomer).

Optimization Table: Controlling Selectivity

| Parameter | Adjustment | Effect on Selectivity |

| Lewis Acid | Add | High. Chelates to allylic alcohols, directing the dipole to the syn face and favoring 3,5-cis products via coordination. |

| Ligands | Use bulky ligands | Moderate. Increases steric bulk around the dipole, forcing the substituent away from the dipole's R-group. |

| Temp | Lower Temperature (-78°C) | Moderate. Increases selectivity by favoring the kinetic product (lower activation energy pathway). |

Issue 3: "On-Water" Acceleration

Symptom: Reaction is sluggish in organic solvents (DCM, THF). Solution: Switch to an aqueous suspension ("On-Water").[4] Mechanism: At the organic-water interface, hydrogen bonding stabilizes the polarized transition state of the cycloaddition. Furthermore, the hydrophobic effect forces the organic reactants together, effectively increasing local concentration.

-

Protocol: Suspend reactants in pure water. Stir vigorously. Even if they float, the reaction often proceeds faster than in homogeneous solution.

Visualizing the Pathway

The following diagram illustrates the divergent pathways of the Nitrile Oxide intermediate.

Figure 2: Competitive pathways. Success requires maximizing the k(alkene) pathway over the self-dimerization pathway.

References

-

Green Synthesis (Oxone/NaCl)

-

Mechanochemistry & Dimerization Control

-

On-Water Acceleration

-

Lewis Acid & Regioselectivity

- Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. (2010/2025).

-

Regioselectivity Inversion

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Interpretation of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole scaffold represents a core structural motif in a variety of biologically active molecules. Its precise characterization is the bedrock upon which further development and structure-activity relationship (SAR) studies are built. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for delineating the intricate proton environment of such molecules.

This guide provides a detailed, in-depth interpretation of the ¹H NMR spectrum of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole. Moving beyond a simple peak listing, we will dissect the spectrum based on fundamental principles and comparative data from analogous structures. This analysis will serve as a predictive guide for researchers working with this and related molecular frameworks, enabling them to anticipate spectral features and confidently interpret their experimental data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is predicted to exhibit distinct signals corresponding to the protons of the 4,5-dihydro-1,2-oxazole ring and the 2-bromo-4-chlorophenyl moiety. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4a, H-4b | 3.2 - 3.6 | Multiplet (dd) | Jgem ≈ 16-18 Hz, Jvic ≈ 8-12 Hz |

| H-5a, H-5b | 4.6 - 5.0 | Multiplet (dd) | Jgem ≈ 10-12 Hz, Jvic ≈ 8-10 Hz |

| H-3' | 7.6 - 7.8 | Doublet | Jmeta ≈ 2.0-2.5 Hz |

| H-5' | 7.3 - 7.5 | Doublet of doublets | Jortho ≈ 8.0-8.5 Hz, Jmeta ≈ 2.0-2.5 Hz |

| H-6' | 7.7 - 7.9 | Doublet | Jortho ≈ 8.0-8.5 Hz |

Deciphering the Signals: A Region-by-Region Interpretation

The 4,5-Dihydro-1,2-oxazole Ring Protons (3.0 - 5.0 ppm)

The protons on the C4 and C5 positions of the dihydro-1,2-oxazole ring are diastereotopic, meaning they are chemically non-equivalent and will resonate at different chemical shifts, each giving rise to a separate signal.

-

H-4 Protons (Methylene group adjacent to the C=N bond): These two protons (H-4a and H-4b) are expected to appear as a complex multiplet, likely a pair of doublets of doublets, in the range of 3.2 - 3.6 ppm . The significant downfield shift from a typical alkane is due to the deshielding effect of the adjacent C=N double bond. They will exhibit geminal coupling to each other (Jgem) with a typical value of around 16-18 Hz.[1] Additionally, each H-4 proton will show vicinal coupling to the two H-5 protons, with different coupling constants for the cis and trans relationships, further complicating the multiplet.

-

H-5 Protons (Methylene group adjacent to the oxygen atom): The two protons at the C5 position (H-5a and H-5b) are anticipated to resonate further downfield, in the region of 4.6 - 5.0 ppm . This is due to the strong deshielding effect of the adjacent electronegative oxygen atom within the heterocyclic ring. Similar to the H-4 protons, they will display geminal coupling (Jgem ≈ 10-12 Hz) and vicinal coupling to the H-4 protons (Jvic ≈ 8-10 Hz), resulting in a complex multiplet, likely a pair of doublets of doublets.

The 2-Bromo-4-chlorophenyl Protons (7.3 - 7.9 ppm)

The aromatic region of the spectrum will display signals for the three protons on the 1,2,4-trisubstituted benzene ring. The chemical shifts and splitting patterns are dictated by the electronic effects of the bromine and chlorine substituents, as well as their positions relative to each other and the point of attachment to the isoxazoline ring. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[2]

-

H-6' Proton: This proton is ortho to the isoxazoline ring and is expected to be the most deshielded of the aromatic protons, appearing as a doublet in the range of 7.7 - 7.9 ppm . Its downfield shift is influenced by the proximity to the C=N bond of the heterocycle. It will be split by the adjacent H-5' proton, exhibiting a typical ortho coupling constant (Jortho) of approximately 8.0-8.5 Hz.

-

H-3' Proton: This proton is situated between the bromine and chlorine atoms. It is expected to resonate as a doublet around 7.6 - 7.8 ppm . The deshielding is due to the additive electron-withdrawing effects of the adjacent halogens. It will be split by the H-5' proton with a smaller meta coupling constant (Jmeta) of about 2.0-2.5 Hz.[3]

-

H-5' Proton: This proton is ortho to the chlorine atom and meta to the bromine atom and the isoxazoline ring. It is predicted to appear as a doublet of doublets in the range of 7.3 - 7.5 ppm . It will be split by the H-6' proton with an ortho coupling constant (Jortho ≈ 8.0-8.5 Hz) and by the H-3' proton with a meta coupling constant (Jmeta ≈ 2.0-2.5 Hz).

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for many organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the heterocyclic protons and the fine splitting of the aromatic signals.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for obtaining sharp lines and accurate coupling constant measurements.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of at least 2-5 seconds to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals to determine the relative number of protons for each resonance.

-

Comparative Analysis with Structurally Related Compounds

A direct comparison with an experimentally obtained spectrum of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole would be the gold standard for verification. However, in the absence of such data, a comparative analysis with simpler, known compounds provides valuable insights and builds confidence in the predicted interpretation.

-

Comparison with 3-Phenyl-4,5-dihydro-1,2-oxazole: The ¹H NMR spectrum of the unsubstituted 3-phenyl analog would show the characteristic multiplets for the H-4 and H-5 protons of the dihydro-1,2-oxazole ring.[4] The aromatic region would be a complex multiplet for the five phenyl protons. Comparing our target molecule to this, we expect the dihydro-1,2-oxazole ring proton signals to be in a similar region, but the aromatic signals will be distinctly different and simplified due to the substitution pattern.

-

Comparison with 1-Bromo-3-chlorobenzene: The ¹H NMR spectrum of 1-bromo-3-chlorobenzene provides a good model for the aromatic protons. The proton between the two halogens (corresponding to H-3') and the other aromatic protons will have chemical shifts and coupling patterns that can be used as a baseline for our predictions.[5] The introduction of the 3-(4,5-dihydro-1,2-oxazolyl) substituent will cause predictable downfield shifts for the ortho and para protons relative to this simpler model.

Visualizing the Molecular Structure and Predicted Spectrum

To aid in the visualization of the molecular structure and the predicted ¹H NMR spectrum, the following diagrams are provided.

Figure 1. Molecular structure of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole with proton labeling.

Figure 2. Predicted ¹H NMR spectral regions and a typical interpretation workflow.

Conclusion

The ¹H NMR spectrum of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is predicted to be complex yet highly informative. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton in the molecule. By understanding the underlying principles of NMR spectroscopy and leveraging comparative data from related structures, researchers can confidently interpret their experimental results. This guide provides a solid foundation for the structural characterization of this important heterocyclic scaffold and will aid in the rational design and development of new chemical entities in the field of drug discovery.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (2013).

-

ACD/Labs. (n.d.). ACD/NMR Predictor Suite. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

A Comparative Guide to the Bioefficacy of Isoxazoline and Isoxazole Derivatives